molecular formula C18H19N3O5S3 B2923183 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-71-0

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2923183
CAS No.: 683237-71-0
M. Wt: 453.55
InChI Key: OJUINJYPGKFTAQ-HNENSFHCSA-N
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Description

(Z)-4-(N,N-Dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with methylsulfonyl and dimethylsulfamoyl groups. The compound’s design integrates sulfonamide and thiazole pharmacophores, which are often associated with antimicrobial, anti-inflammatory, or kinase-inhibitory activities .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S3/c1-20(2)29(25,26)13-7-5-12(6-8-13)17(22)19-18-21(3)15-10-9-14(28(4,23)24)11-16(15)27-18/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUINJYPGKFTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O3S2C_{18}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 396.50 g/mol. The compound features a benzamide structure with dimethylsulfamoyl and benzo[d]thiazole moieties, which are critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, a study by Agarwal et al. (2014) highlighted that benzothiazole derivatives could inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the sulfonamide group, which is known to exhibit antibacterial effects. Research has shown that similar compounds can disrupt bacterial folate synthesis, leading to growth inhibition.

Anti-inflammatory Effects

Benzothiazole derivatives have been documented for their anti-inflammatory properties. A study conducted by Kaymakcioğlu et al. (2003) demonstrated that certain benzothiazole compounds effectively reduced inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines.

Neuroprotective Effects

The neuroprotective potential of this compound is notable. A related compound was shown to exert anticonvulsant effects by modulating GABAergic neurotransmission pathways, indicating that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell linesAgarwal et al., 2014
AntimicrobialInhibits bacterial growth via folate synthesis disruptionKaymakcioğlu et al., 2003
Anti-inflammatoryReduces inflammation in animal modelsHu et al., 2018
NeuroprotectiveModulates GABAergic neurotransmissionSiddiqui et al., 2007

Detailed Research Findings

  • Anticancer Mechanisms : The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity in cancer cell lines treated with varying concentrations of the compound.
  • Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Inflammation Models : In carrageenan-induced paw edema models, administration of the compound significantly reduced swelling compared to control groups, suggesting potent anti-inflammatory effects.
  • Neuroprotection : The anticonvulsant activity was assessed using maximal electroshock (MES) tests, where the compound showed a protective index indicating its efficacy in preventing seizures.

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s 3-methyl and dimethylsulfamoyl groups may improve metabolic stability compared to the sulfamoyl group in .
  • Electronic Properties : The methylsulfonyl groups in all three compounds are strong electron-withdrawing groups, likely influencing charge distribution and binding interactions.

Comparison with Benzamide-Thiadiazole/Isoxazole Hybrids

Compounds from and , such as N-[5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (6) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g), differ in core heterocycles but share the benzamide motif .

Property Target Compound Compound 6 Compound 4g
Core Structure Benzo[d]thiazole Thiadiazole-Isoxazole Thiadiazole-Acryloyl
Key Functional Groups Sulfonamides, methylsulfonyl Isoxazole, benzamide Acryloyl, dimethylamino
IR Spectral Data Not provided C=O at 1606 cm⁻¹ C=O at 1690 and 1638 cm⁻¹

Functional Differences :

  • The thiadiazole-based compounds prioritize π-π stacking via aromatic substituents (e.g., phenyl groups), whereas the target compound’s thiazole core may favor hydrogen bonding via sulfonamides.
  • The absence of tautomerism in the target compound (compared to triazole-thione equilibria in ) simplifies its conformational analysis.

Q & A

Q. What are the recommended synthetic routes for (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of benzothiazole-based sulfonamides typically involves condensation reactions between sulfamoyl chlorides and benzothiazole precursors. For example, a similar compound, N-(3-benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide , was synthesized via refluxing intermediates in ethanol with catalytic piperidine acetate, achieving yields of 70–80% . Key steps include:
  • Precursor activation : Use of coupling agents like EDC/HOBt for amide bond formation (as in benzamide derivatives) .
  • Solvent selection : Ethanol or DMF for solubility and stability of intermediates.
  • Temperature control : Reflux conditions (70–80°C) to drive reaction completion .

Q. How can researchers validate the stereochemical configuration (Z/E) of this compound?

  • Methodological Answer :
  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of substituents. For instance, in thiadiazole derivatives, NOE correlations between protons on adjacent rings resolved Z/E configurations .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for triazolothiadiazine derivatives .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : Quantify purity and detect impurities (e.g., residual solvents or unreacted precursors) .
  • FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • Elemental analysis : Validate molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry optimizations for diazomethane synthesis improved yields by 30% via controlled reagent mixing and temperature gradients .
  • Microwave-assisted synthesis : Accelerate cyclization kinetics (e.g., 15-minute reactions at 100°C vs. 12-hour reflux) .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency in thiazole derivatives .

Q. How do structural modifications (e.g., substituent changes on the benzothiazole ring) affect bioactivity?

  • Methodological Answer :
  • SAR studies : Compare analogs with varied substituents (e.g., -CF₃, -OCH₃) using standardized assays. For example, trifluoromethyl groups in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide increased lipophilicity and metabolic stability, enhancing antimicrobial activity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like bacterial dihydrofolate reductase .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardized assay protocols : Control variables like cell line passage number, serum concentration, and incubation time. For instance, discrepancies in anticancer activity of N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide were resolved using identical MTT assay conditions .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for batch effects or solvent differences (e.g., DMSO vs. ethanol vehicle) .

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